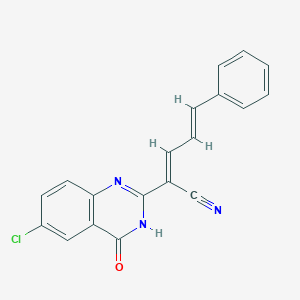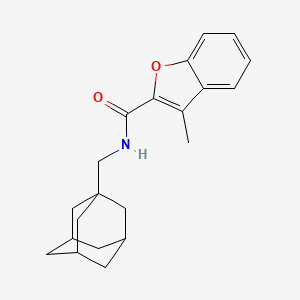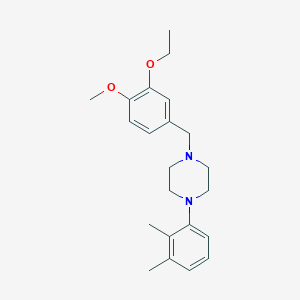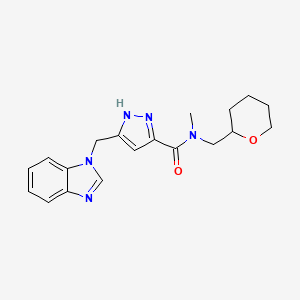![molecular formula C9H11N5O3 B6005584 4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid](/img/structure/B6005584.png)
4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid is a chemical compound that belongs to the class of purine analogs. It is also known as 4-(N-purin-6-ylamino) butanoic acid or 6-N-purinyl-aminocaproic acid. This compound has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, biochemistry, and molecular biology.
Wirkmechanismus
The mechanism of action of 4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid involves its interaction with various enzymes and cellular pathways. It has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV. It does so by binding to the active site of the enzyme and preventing the incorporation of nucleotides into the growing viral DNA chain. It has also been found to inhibit the activity of ribonucleotide reductase, an enzyme that is required for the synthesis of DNA. Additionally, it has been shown to activate the p53 tumor suppressor pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the replication of HIV by interfering with the reverse transcriptase enzyme. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to possess antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid is its potential applications in various areas of scientific research. It has been found to exhibit antiviral, antitumor, and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. Furthermore, its synthesis method is relatively simple and yields a reasonable amount of product.
However, there are also some limitations associated with the use of 4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, its stability under different experimental conditions needs to be further investigated.
Zukünftige Richtungen
For the study of this compound include investigating its potential applications in the treatment of viral infections and cancer, elucidating its mechanism of action, and developing new synthetic methods for the production of this compound.
Synthesemethoden
The synthesis of 4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid involves the reaction of adenine with 6-bromohexanoic acid in the presence of a base such as potassium carbonate. The reaction leads to the formation of a purine derivative, which is then treated with sodium nitrite and hydrochloric acid to produce 4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound has been found to exhibit antiviral, antitumor, and anti-inflammatory properties. It has been shown to inhibit the replication of human immunodeficiency virus (HIV) by interfering with the reverse transcriptase enzyme. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-[(6-oxo-1,7-dihydropurin-2-yl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c15-5(16)2-1-3-10-9-13-7-6(8(17)14-9)11-4-12-7/h4H,1-3H2,(H,15,16)(H3,10,11,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELFVCNKWKOPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Oxo-1,7-dihydropurin-2-yl)amino]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6005514.png)
![methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)benzoate](/img/structure/B6005518.png)



![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-(3-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005556.png)
![2-[1-(2-fluorobenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6005564.png)
![2-[(4-fluorophenyl)amino]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6005569.png)
![2-benzyl-6-chloro-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6005575.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6005594.png)
![2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol](/img/structure/B6005597.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)cyclohexanecarboxamide](/img/structure/B6005602.png)

![N-[1-(4-fluorophenyl)propyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6005615.png)